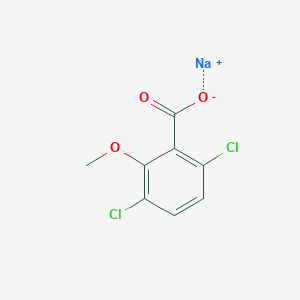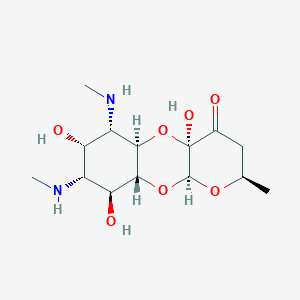
Cupric selenate pentahydrate
Vue d'ensemble
Description
Cupric selenate pentahydrate, with the chemical formula CuSeO₄·5H₂O, is an inorganic compound that consists of copper, selenium, and oxygen. It is the pentahydrate form of cupric selenate, meaning it contains five molecules of water of crystallization. This compound is known for its bright blue crystalline appearance and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cupric selenate pentahydrate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with selenic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of copper(II) oxide or copper(II) hydroxide in selenic acid.
- Evaporation of the solution to obtain cupric selenate.
- Crystallization of the pentahydrate form by allowing the solution to cool and form crystals.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Mixing copper(II) oxide or copper(II) hydroxide with selenic acid in large reactors.
- Controlling the temperature and concentration to optimize the yield.
- Using crystallization techniques to obtain the pentahydrate form.
Analyse Des Réactions Chimiques
Types of Reactions: Cupric selenate pentahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of copper and selenium.
Reduction: It can be reduced to form lower oxidation states of copper and selenium.
Decomposition: Upon heating, it decomposes to form copper oxide and selenium dioxide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Decomposition: Heating at temperatures above 300°C.
Major Products Formed:
Oxidation: Copper(III) compounds and selenium compounds in higher oxidation states.
Reduction: Copper(I) compounds and elemental selenium.
Decomposition: Copper oxide (CuO) and selenium dioxide (SeO₂).
Applications De Recherche Scientifique
Cupric selenate pentahydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper and selenium compounds. It is also used in studies involving metal-organic frameworks.
Biology: Investigated for its potential role in biological systems, particularly in studies related to copper and selenium metabolism.
Medicine: Explored for its potential therapeutic properties, including its use in antimicrobial and anticancer research.
Industry: Utilized in the production of pigments, catalysts, and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which cupric selenate pentahydrate exerts its effects involves the interaction of copper and selenium ions with biological molecules. Copper ions can act as cofactors for various enzymes, influencing redox reactions and electron transport. Selenium ions can be incorporated into selenoproteins, which play a crucial role in antioxidant defense and redox regulation. The pathways involved include:
Copper-dependent enzymes: Such as cytochrome c oxidase and superoxide dismutase.
Selenoproteins: Such as glutathione peroxidase and thioredoxin reductase.
Comparaison Avec Des Composés Similaires
Cupric selenate pentahydrate can be compared with other similar compounds, such as:
Cupric sulfate pentahydrate (CuSO₄·5H₂O): Both compounds are pentahydrates and share similar crystalline structures. cupric sulfate contains sulfur instead of selenium.
Cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O): This compound contains nitrate ions and has three molecules of water of crystallization. It differs in its chemical reactivity and applications.
Cupric chloride dihydrate (CuCl₂·2H₂O): Contains chloride ions and two molecules of water of crystallization. It is used in different industrial and chemical processes compared to this compound.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox reactions and its incorporation into selenoproteins make this compound particularly interesting for research in biochemistry and medicine.
Propriétés
IUPAC Name |
copper;selenate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4Se.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBUDWDECDEFLW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Se](=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH10O9Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143129 | |
| Record name | Cupric selenate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-45-5 | |
| Record name | Cupric selenate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric selenate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC SELENATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6B03F6355 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)


![2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine;formic acid](/img/structure/B156148.png)






